molecular formula C7H16ClNO B6592922 (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride CAS No. 28250-37-5

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride

Cat. No.: B6592922
CAS No.: 28250-37-5
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-LEUCUCNGSA-N
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Description

Significance of Chiral Aminocycloalkanol Derivatives in Stereoselective Synthesis

Chiral aminocycloalkanol derivatives are of paramount importance in stereoselective synthesis due to their effectiveness as chiral ligands, catalysts, and auxiliaries. Their rigid structure, stemming from the cyclohexane (B81311) backbone, allows for the precise spatial arrangement of substituents, which is a key factor in achieving high enantioselectivity in a wide range of chemical transformations. These transformations include, but are not limited to, asymmetric additions, reductions, and carbon-carbon bond-forming reactions. The bifunctional nature of these molecules, with both an amine and an alcohol moiety, enables them to act as bidentate ligands, forming stable complexes with various metal catalysts and effectively transferring chiral information during the catalytic cycle.

Overview of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol within Chiral Molecular Frameworks

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol is a chiral amino alcohol characterized by a cyclohexane ring with an aminomethyl group and a hydroxyl group in a cis configuration. nih.gov The chloride salt of this compound is formed by the protonation of the amino group. The specific stereochemistry, designated as (1S,2S), defines the absolute configuration at the two stereogenic centers on the cyclohexane ring. This precise three-dimensional arrangement is critical to its function in chiral recognition and asymmetric synthesis.

While specific research data on the chloride salt of the (1S,2S) isomer is limited in publicly available literature, the properties of its isomers and related structures provide valuable context. For instance, the trans isomer, (1R,2S)-2-(aminomethyl)cyclohexan-1-ol, is more commonly documented. achemblock.comlookchem.com The cis and trans configurations lead to different spatial orientations of the functional groups, which in turn affects their chemical reactivity and effectiveness in stereoselective applications.

Property(1S,2S)-2-(aminomethyl)cyclohexan-1-ol (cis)(1R,2S)-2-(aminomethyl)cyclohexan-1-ol (trans)
Molecular Formula C7H15NOC7H15NO
Molecular Weight 129.20 g/mol nih.gov129.2 g/mol achemblock.com
Stereochemistry cistrans
CAS Number 313351-51-8 (for cis, unspecified stereoisomer) nih.gov133269-86-0 achemblock.com

Historical Development and Academic Research Trajectory of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol

A detailed historical account and a specific academic research trajectory for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, particularly as its chloride salt, are not extensively documented in readily accessible scientific literature. However, the development of this and similar chiral amino alcohols is intrinsically linked to the broader progress in asymmetric synthesis and the quest for novel chiral ligands.

The academic interest in chiral 1,2-amino alcohols derived from cyclic scaffolds grew significantly with the rise of asymmetric catalysis. Researchers recognized that the conformational rigidity of cyclic systems like cyclohexane could lead to more effective and predictable stereochemical outcomes. The synthesis of various stereoisomers of 2-aminocyclohexanol (B3021766) and its derivatives has been a subject of interest for their potential application as chiral auxiliaries and in the synthesis of pharmaceuticals.

The development of synthetic routes to compounds like Gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid, has also spurred research into related chiral cyclohexane derivatives. nih.govgoogle.comepo.orggoogle.compatsnap.com While structurally different, the synthetic methodologies developed for these compounds can often be adapted for the preparation of chiral amino alcohols like (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. The ongoing exploration of new chiral ligands for asymmetric catalysis continues to drive interest in the synthesis and application of a wide array of chiral molecules, including the various stereoisomers of aminomethyl-substituted cyclohexanols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950967
Record name 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28250-37-5
Record name 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Stereocontrolled Synthesis of 1s,2s 2 Aminomethyl Cyclohexan 1 Ol and Analogues

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through asymmetric catalysis, the use of chiral auxiliaries, or enzymatic methods.

Asymmetric Catalysis in Aminocyclohexanol Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. rsc.org In the context of aminocyclohexanol synthesis, various catalytic systems have been developed.

Recent advancements have seen the rise of organocatalysis, which uses small organic molecules as catalysts. nih.gov For instance, chiral primary amine-based organocatalysts have proven to be powerful tools in a variety of asymmetric transformations. rsc.org The development of efficient methods for catalytic asymmetric synthesis is of significant importance for the pharmaceutical industry in producing safe and effective chiral drugs. nih.gov

Key research findings in asymmetric catalysis for aminocyclohexanol synthesis are summarized below:

Catalytic SystemSubstrateProductEnantiomeric Excess (ee)Reference
Chiral Primary AmineProchiral ketoneα-Chiral primary amineHigh rsc.org
Designed Amino AcidUnmodified Ketonesanti-Mannich productHigh acs.org
Chiral Zirconium CatalystsAldehyde/ImineMannich-type productHigh acs.org

This table presents a selection of asymmetric catalytic methods relevant to the synthesis of chiral amines and amino alcohols.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for achieving high levels of stereocontrol.

Amino alcohols are important chiral auxiliaries that can form chelates, influencing the direction of bond formation. For example, pseudoephedrine, a well-known chiral auxiliary, can be reacted with a carboxylic acid to form an amide. Deprotonation and subsequent reaction with an electrophile, such as an alkyl halide, result in a product with a specific stereochemistry directed by the auxiliary. The auxiliary is then cleaved to yield the desired chiral product. wikipedia.org Conformationally constrained cyclic amino alcohols have also been explored as effective chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions, providing excellent diastereofacial selectivities. nih.gov

Examples of chiral auxiliaries and their applications include:

Pseudoephedrine: Used for the asymmetric synthesis of carboxylic acids, aldehydes, ketones, and alcohols. nih.gov

(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone: Highly effective in asymmetric alkylations and syn-aldol reactions. nih.gov

trans-2-Phenylcyclohexanol: Introduced by J. K. Whitesell, it has been used in ene reactions of glyoxylic acid esters. wikipedia.org

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-oneAsymmetric Aldol Reaction>99% nih.gov
PseudoephenamineAsymmetric AlkylationHigh nih.gov

This table highlights the effectiveness of specific chiral auxiliaries in achieving high stereoselectivity.

Enzymatic Resolution and Biocatalytic Approaches for Analogous Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral compounds. researchgate.net

Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, racemic 2-aminocyclohexanol (B3021766) derivatives have been successfully resolved using mandelic acid, yielding both enantiomers with high enantiomeric excess (>99% ee). nih.gov Lipases are another class of enzymes frequently used for the kinetic resolution of racemic alcohols and amines.

More advanced biocatalytic strategies involve the direct asymmetric synthesis of chiral molecules. For example, ω-transaminases can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiopurity. wiley.com Artificial cascade biocatalysis, combining multiple enzymatic steps in one pot, has been developed to synthesize all four stereoisomers of 2-aminocyclohexanol from cyclohexene (B86901) oxide with high yields and excellent stereoselectivity. cjcatal.com

Biocatalytic MethodEnzyme ClassApplicationStereoselectivityReference
Kinetic ResolutionHydrolaseSeparation of racemic aminesHigh wiley.com
Asymmetric Aminationω-TransaminaseSynthesis of chiral piperidines>99% conversion wiley.com
Cascade BiocatalysisEpoxide hydrolase, ADH, Reductive aminaseSynthesis of 2-aminocyclohexanol stereoisomersup to 98% de cjcatal.com

This table summarizes various biocatalytic approaches for the synthesis of chiral amino alcohols and related compounds.

Diastereoselective Synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol and Related Diastereomers

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is crucial when a molecule contains multiple stereocenters. The synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol requires control over the relative stereochemistry of the hydroxyl and aminomethyl groups on the cyclohexane (B81311) ring.

One approach to achieving diastereoselectivity is through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The reduction of these compounds can lead to the formation of both cis- and trans-3-aminocyclohexanols, with the diastereomeric ratio depending on the reaction conditions and substrates used. mdpi.com For example, the reduction of a β-enaminoketone with sodium in THF-isopropyl alcohol can produce a mixture of cis and trans isomers. mdpi.com

Another strategy involves diastereoconvergent synthesis, where a mixture of diastereomeric starting materials is converted into a single diastereomer of the product. This has been demonstrated in the synthesis of anti-1,2-amino alcohols through a selenium-catalyzed intermolecular direct C–H amination of homoallylic alcohol derivatives. semanticscholar.org

Strategic Chemical Transformations for Cyclohexane Ring Construction

The construction of the cyclohexane ring itself is a fundamental aspect of synthesizing (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. Various synthetic strategies can be employed to form this six-membered ring with the desired stereochemistry.

Ring Formation and Expansion Methodologies (e.g., in cyclobutane (B1203170) systems, transferable concepts)

Ring expansion reactions provide a powerful method for constructing larger rings from smaller, more readily available ones. chemistrysteps.com For instance, the expansion of a cyclobutane ring to a cyclopentane (B165970), or a cyclopentane to a cyclohexane, can be driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com A common example is the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement that can be used for ring expansion. wikipedia.org

A diastereoselective semipinacol-type ring expansion of a vinyl cyclobutanol (B46151) silyl (B83357) ether has been utilized as a key step in the synthesis of complex molecules containing a cyclohexane ring fused to other ring systems. nih.gov While these examples may not directly produce (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, the underlying principles of stereocontrolled ring expansion are transferable to the synthesis of substituted cyclohexanes.

Another approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, which provides access to 2-substituted tetrahydroindol-4-ones. acs.org This demonstrates a strategy for building complexity on a pre-existing cyclohexane framework.

Multi-Component and Cascade Reactions in the Synthesis of Aminocyclohexanols

Multi-component reactions (MCRs) and cascade reactions have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. 20.210.105nih.govarkat-usa.org These approaches are particularly well-suited for the construction of densely functionalized cyclic systems like aminocyclohexanols.

A notable advancement in this area is the use of artificial cascade biocatalysis. cjcatal.com This strategy combines multiple enzymatic transformations in a single pot to produce all four stereoisomers of 2-aminocyclohexanol with high yields and excellent stereoselectivity. The cascade typically involves an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase. cjcatal.com By starting with a simple precursor like cyclohexene oxide, this method avoids the need for isolation of intermediates, streamlining the synthetic process. cjcatal.com

The efficiency of these biocatalytic cascades can be seen in the synthesis of various 2-aminocyclohexanol stereoisomers, as detailed in the table below.

Table 1: Biocatalytic Cascade Synthesis of 2-Aminocyclohexanol Stereoisomers

Route Module 1 Enzymes Module 2 Enzymes Product Yield (%) Diastereomeric Excess (de %) Enantiomeric Excess (ee %)
1 E. coli (ReLEH-SZ529/BDHA) AmtRedAm/BstFDH (1R,2R)-4 90 97 >99
2 E. coli (ReLEH-SZ529/BDHA) Cv-TA/LDH (1S,2R)-4 95 98 >99
3 E. coli (ReLEH-H178/BUDC) Cv-TA/LDH (1R,2S)-4 92 96 >99
4 E. coli (ReLEH-H178/BUDC) St-TA/LDH (1S,2S)-4 88 95 >99

Data sourced from a 2025 study on artificial cascade biocatalysis. cjcatal.com

Another innovative approach combines a keto reductase and an amine transaminase in a one-pot synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. researchgate.net This chemoenzymatic cascade allows for the selective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) by choosing stereocomplementary amine transaminases. researchgate.net

Specific Synthetic Approaches to Aminocyclohexanol Structures

Mannich-Type Reactions and Derivatives

The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound, known as a Mannich base. buchler-gmbh.com This reaction and its asymmetric variants are highly effective for the enantioselective and diastereoselective synthesis of chiral nitrogen-containing molecules, which are valuable precursors to aminocyclohexanols. buchler-gmbh.comnih.gov

Asymmetric Mannich reactions can be catalyzed by chiral organocatalysts, such as those derived from cinchona alkaloids, to achieve high levels of stereocontrol. buchler-gmbh.com These reactions often involve the addition of an enolizable ketone or a β-keto ester to an imine, generating a chiral β-amino ketone. nih.gov Subsequent reduction of the ketone functionality provides access to the desired aminocyclohexanol scaffold with well-defined stereochemistry.

Recent developments have focused on decarboxylative Mannich reactions using β-keto acids, which are catalyzed by bifunctional thiourea (B124793) catalysts derived from cinchonine. nih.gov This method provides an alternative route to chiral β-amino ketones in excellent yields and with good to moderate enantioselectivities. nih.gov The versatility of the Mannich reaction allows for the synthesis of a wide range of substituted aminocyclohexanols by varying the ketone, aldehyde, and amine components.

Reductive Alkylation of Amino Epoxides for Enantiopure Amine Precursors

The regioselective ring-opening of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols. rroij.comresearchgate.netscielo.org.mx When this reaction is applied to chiral amino epoxides, it provides a powerful strategy for the synthesis of enantiopure amine precursors for more complex molecules. A variety of catalysts, including Lewis acids and solid-supported reagents, have been employed to promote this transformation under mild conditions. rroij.com

In the context of preparing precursors for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, the reductive alkylation of a suitable amino epoxide can establish the required stereocenters. The nucleophilic attack of an amine on the epoxide ring typically proceeds with inversion of configuration at the site of attack, allowing for predictable stereochemical outcomes. openaccessjournals.com The use of biocatalysts, such as lipases, has also been explored for the ring-opening of epoxides with amines, offering an environmentally friendly alternative to traditional chemical methods. mdpi.commdpi.com

The development of amine dehydrogenases (AmDHs) has further expanded the toolbox for the synthesis of chiral amines and amino alcohols through reductive amination. frontiersin.org Native AmDHs have demonstrated efficacy in the synthesis of short-chain chiral amines with moderate to high enantioselectivity. frontiersin.org

Oxetane (B1205548) Chemistry and Ring-Opening Reactions (for related strained ring systems)

Oxetanes, four-membered cyclic ethers, are valuable synthetic intermediates due to the ring strain that facilitates their ring-opening reactions with various nucleophiles. beilstein-journals.orgresearchgate.net The ring-opening of oxetanes with amines provides a direct route to γ-amino alcohols, which are structurally related to the aminocyclohexanol motif.

The reactivity of oxetanes can be modulated by Lewis or Brønsted acid catalysis, enabling ring-opening under controlled conditions. researchgate.net The regioselectivity of the amine attack is influenced by the substitution pattern on the oxetane ring. This methodology has been applied to the synthesis of various functionalized amino alcohols. For instance, the Lewis-acid-catalyzed opening of 2-aryl-2-ethynyloxetanes by anilines has been reported as the first asymmetric synthesis of γ-amino alcohols containing a tertiary carbon stereocenter. beilstein-journals.org

The "strain-release amination" concept leverages the potential energy stored in strained C-C and C-N bonds of small ring systems to react with amine nucleophiles. nih.gov This strategy allows for the direct attachment of strained ring systems, which can be precursors to aminocyclohexanol-like structures, onto core scaffolds.

Preparation of the Chloride Salt Form and Other Derivatives

The final step in the synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol often involves its conversion to a more stable and easily handleable salt form, typically the hydrochloride salt. This is generally achieved by treating a solution of the free base with hydrochloric acid.

For related compounds, such as gabapentin, a process for preparing the hydrochloride salt involves dissolving the free amino acid in a suitable solvent and treating it with aqueous hydrochloric acid. google.com A similar procedure can be adapted for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. The hydrochloride salt of trans-2-aminomethyl-1-cyclohexanol (B177316) can be crystallized from ethanol/ethyl acetate (B1210297) mixtures. evitachem.com

The formation of the hydrochloride salt not only improves the stability and handling of the compound but also facilitates its purification through recrystallization. The crystalline nature of the salt often allows for the removal of impurities that may be present in the free base form.

Table 2: Compound Names Mentioned in the Article

Compound Name
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol
2-aminocyclohexanol
4-aminocyclohexanol
1,4-cyclohexanedione
Cyclohexene oxide
Gabapentin
trans-2-aminomethyl-1-cyclohexanol

The Role of 1s,2s 2 Aminomethyl Cyclohexan 1 Ol As a Chiral Ligand Precursor in Catalysis

Design and Synthesis of Chiral Ligands Derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol

The (1S,2S)-2-(aminomethyl)cyclohexan-1-ol scaffold is a privileged structure in the design of chiral ligands. Its inherent rigidity and defined stereochemistry are crucial for creating a predictable and effective chiral pocket around a metal catalyst. The amino and hydroxyl groups serve as convenient handles for synthetic modification, allowing for the systematic tuning of steric and electronic properties of the resulting ligands. This modularity is a key feature in optimizing ligand performance for specific catalytic transformations.

The synthesis of ligands from this precursor typically involves derivatization of the primary amine and/or the hydroxyl group. A common strategy is the formation of Schiff bases, amides, or sulfonamides from the amino group, and ethers or esters from the hydroxyl group. These modifications introduce new coordinating atoms and steric bulk, which are essential for effective stereochemical control. For instance, condensation of the amino alcohol with aldehydes or ketones yields chiral Schiff base ligands. Further complexity and coordination sites can be introduced by reacting the amino group with molecules containing phosphine, oxazoline, or pyridine (B92270) moieties, leading to potent bidentate or tridentate ligands such as P,N, N,N, or N,O ligands.

The flexibility in synthetic design allows for the creation of a diverse library of ligands from a single chiral precursor. This diversity enables chemists to screen for the optimal ligand for a particular metal and reaction, a process often described as "ligand tuning." The straightforward synthetic accessibility of these ligands from the parent amino alcohol makes this approach both practical and economically viable for applications in asymmetric catalysis.

Applications in Asymmetric Metal-Catalyzed Reactions

Ligands derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol have been successfully employed in a wide array of asymmetric metal-catalyzed reactions, demonstrating their broad applicability and effectiveness in inducing high levels of stereoselectivity.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Chiral ligands derived from amino alcohols play a critical role in the efficacy of catalysts based on metals like ruthenium, rhodium, and iridium.

In asymmetric transfer hydrogenation of ketones, ligands derived from 1,2-amino alcohols have demonstrated high efficacy. For example, Ru(II) complexes bearing ligands derived from cis-1-aminoindan-2-ol, a structurally related amino alcohol, have yielded some of the highest asymmetric inductions reported for this class of ligands. rsc.org Similarly, iridium(I) catalysts with chiral N,S-chelating ligands have achieved enantioselectivities of up to 97% in the reduction of aryl-alkyl ketones. nih.gov Manganese-based catalysts, which offer a more earth-abundant alternative to noble metals, have also been successfully used. Chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane backbone have been employed in the manganese(I)-catalyzed asymmetric hydrogenation of acetophenones, achieving good activity and enantioselectivity (up to 85% ee). nih.gov

The success of these ligands is attributed to the formation of stable chelate rings with the metal center, creating a rigid and well-defined chiral environment that effectively discriminates between the enantiotopic faces of the substrate.

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the synthesis of complex organic molecules. Ligands derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol and related structures have proven to be effective in various asymmetric C-C bond-forming reactions.

The aldol (B89426) and Michael addition reactions are classic methods for C-C bond formation. Chiral catalysts are employed to control the stereochemistry of the newly formed stereocenters. While direct applications of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol derived ligands are specific, the principles are demonstrated by structurally similar catalysts. For instance, chiral Ni(II) complexes of glycine (B1666218) Schiff bases derived from chiral tridentate amino alcohol ligands have been used in aldol addition-cyclization cascades to synthesize tailor-made amino acids with good diastereoselectivity. bioorganica.com.ua

In asymmetric Michael additions, organocatalysts and metal complexes derived from chiral diamines and amino alcohols are widely used. For example, a chiral amino-squaramide catalyst has been used to promote the enantioselective Michael addition of a β-ketoester to β-nitrostyrene with excellent stereoselectivity (>30:1 dr and 96–99% ee). nih.gov Similarly, chiral bis-(cyclohexyldiamine)-based Ni(II) complexes have catalyzed the Michael addition of malonates to nitroalkenes, affording the product in 92% yield and 93% ee. mdpi.com These examples highlight the potential of chiral 1,2-difunctionalized cyclohexane (B81311) backbones in designing effective catalysts for these transformations.

Asymmetric allylic functionalization is a versatile method for the stereoselective formation of C-C, C-N, and C-O bonds. This reaction typically involves the activation of an allylic substrate by a transition metal complex bearing a chiral ligand. Copper-bisoxazoline complexes are among the most successful catalysts for this transformation. nih.gov Although not directly derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, the design principles of these C2-symmetric ligands, which are synthesized from chiral amino alcohols, are highly relevant. These catalysts create a well-defined chiral pocket that controls the facial selectivity of the nucleophilic attack on the π-allyl-metal intermediate, leading to high enantioselectivities. nih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for molecular synthesis. Controlling enantioselectivity in these reactions is a significant challenge, where the design of the chiral ligand is paramount. Chiral ligands are used to create an environment around the metal catalyst that can differentiate between enantiotopic C-H bonds. While specific examples using ligands from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol are emerging, related systems demonstrate the principle. For instance, iron complexes with chiral bisquinolyldiamine ligands, which share the 1,2-diaminocyclohexane motif, have been used in the asymmetric oxidative homo-coupling of 2-naphthols to produce enantioenriched BINOL derivatives in good yields and moderate enantioselectivities. mdpi.com Another example is the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives catalyzed by chiral diphosphine oxide–iron(II) complexes. rsc.org These reactions showcase the potential for ligands with rigid chiral backbones to induce stereoselectivity in challenging oxidative transformations.

Other Asymmetric Transformations and Dearomatization Reactions

While the primary applications of ligands derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol are in more common asymmetric transformations, their utility extends to other specialized reactions, including dearomatization processes. Dearomatization reactions are a powerful tool in organic synthesis, providing rapid access to complex three-dimensional structures from readily available flat aromatic compounds. The development of catalytic asymmetric versions of these reactions is of significant interest.

Although specific examples detailing the use of ligands derived directly from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol in dearomatization are not extensively documented in readily available literature, the structural motifs present in this chiral precursor are analogous to those found in successful ligand classes for such transformations. The principles of stereocontrol imparted by related chiral 1,2-amino alcohol ligands suggest their potential utility in this area. Future research may see the application of catalysts incorporating the (1S,2S)-2-(aminomethyl)cyclohexan-1-ol scaffold in asymmetric dearomatization of heterocycles and arenes, further expanding the synthetic utility of this versatile chiral building block.

Application in Organocatalysis utilizing (1S,2S)-2-(aminomethyl)cyclohexan-1-ol Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Derivatives of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol have found application in this domain, serving as scaffolds for the synthesis of effective organocatalysts.

These organocatalysts often function as bifunctional catalysts, where the amine and hydroxyl groups, or derivatives thereof, act in concert to activate the substrates and control the stereochemical outcome of the reaction. For instance, prolinamide derivatives incorporating the (1S,2S)-2-(aminomethyl)cyclohexan-1-ol backbone could be envisioned to effectively catalyze aldol and Michael addition reactions. The cyclohexane framework would provide a rigid and sterically defined environment, influencing the facial selectivity of the reaction.

While specific, extensively documented examples of organocatalysts derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol are not prevalent in the immediate literature, the foundational principles of organocatalyst design strongly support the potential for developing highly effective catalysts from this precursor for a variety of asymmetric transformations, including cascade reactions that allow for the rapid construction of molecular complexity.

Studies on Metal Stereogenicity and Rational Catalyst Design

The concept of metal-centered chirality, or metal stereogenicity, adds another layer of complexity and opportunity to asymmetric catalysis. In certain coordination complexes, the metal center itself can be a stereogenic element, and its configuration can have a profound impact on the stereochemical course of a catalyzed reaction. The rational design of chiral ligands that can effectively control the stereochemistry at the metal center is a key challenge in this area.

Ligands derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol are well-suited for studies in this field. The bidentate coordination of the amino and hydroxyl groups to a metal center can create a rigid chelate ring, which in turn can influence the geometry and stereochemistry of the resulting metal complex. By systematically modifying the substituents on the ligand, it is possible to fine-tune the steric and electronic properties of the catalyst and thereby control the diastereoselectivity of complex formation and, ultimately, the enantioselectivity of the catalyzed reaction.

Computational studies play a crucial role in the rational design of such catalysts. chemrxiv.orgbiorxiv.orgnih.govrsc.org Density Functional Theory (DFT) calculations can be employed to model the transition states of the catalyzed reactions and to understand the origins of stereoselectivity. nih.gov While specific computational studies focusing exclusively on catalysts derived from the (1S,2S)-2-(aminomethyl)cyclohexan-1-ol scaffold are not widely reported, the principles of rational catalyst design are broadly applicable. Such studies would be invaluable in predicting the performance of new catalyst designs and in accelerating the discovery of highly efficient and selective catalysts for a range of asymmetric transformations.

Advanced Structural and Conformational Analysis of 1s,2s 2 Aminomethyl Cyclohexan 1 Ol and Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structure of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol and its derivatives is established through a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the constitution and stereochemistry of such molecules.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the cyclohexane (B81311) ring, the protons attached to carbon 1 (bearing the OH group) and carbon 2 (bearing the CH₂NH₂ group) are of particular diagnostic value. Their chemical shifts and coupling constants (J-values) are indicative of their axial or equatorial orientation, which is crucial for conformational assignment. The protons of the aminomethyl group and the hydroxyl proton also give characteristic signals.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the parent compound, seven distinct signals are expected: six for the cyclohexane ring and one for the aminomethyl carbon. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy is used to identify the key functional groups present. The spectrum of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol will exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol, often broadened by hydrogen bonding.

N-H stretching vibrations for the primary amine group (NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring are observed just below 3000 cm⁻¹.

C-O and C-N stretching vibrations appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The table below summarizes the expected spectroscopic data for the parent compound based on analysis of similar structures.

TechniqueFeatureExpected Observation
¹H NMR H-1 (CH-OH)Multiplet, ~3.5-4.0 ppm
H-2 (CH-CH₂NH₂)Multiplet, ~1.5-2.0 ppm
CH₂NH₂Multiplet, ~2.7-3.2 ppm
OH, NH₂Broad singlets, variable chemical shift
Cyclohexane CH₂Complex multiplets, ~1.2-1.8 ppm
¹³C NMR C-1 (C-OH)~70-75 ppm
C-2 (C-CH₂NH₂)~45-50 ppm
CH₂NH₂~40-45 ppm
Cyclohexane CH₂~20-35 ppm
IR O-H StretchBroad, ~3200-3600 cm⁻¹
N-H StretchTwo bands, ~3300-3500 cm⁻¹
C-H Stretch (sp³)~2850-2960 cm⁻¹
MS (EI) Molecular Ion (M⁺)m/z = 129 (for the free base)
Key FragmentsLoss of H₂O, NH₃, CH₂NH₂

Detailed Conformational Studies of the Cyclohexane Ring System

Analysis of Chair and Non-Chair Conformations

The cyclohexane ring can adopt several conformations, including the highly stable chair form, and higher-energy forms like the boat, twist-boat, and half-chair. cdnsciencepub.com

Chair Conformation: This is the most stable conformation as it minimizes both angle strain (with C-C-C angles close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). nih.govcdnsciencepub.com (1S,2S)-2-(aminomethyl)cyclohexan-1-ol will exist predominantly in a chair conformation. Through a process called ring-flipping, one chair conformer can interconvert to another, causing all axial substituents to become equatorial and vice-versa. cdnsciencepub.com

Boat and Twist-Boat Conformations: The boat conformation is less stable due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. nih.gov The twist-boat conformation is an intermediate in energy between the chair and boat forms, as it relieves some of this strain. cdnsciencepub.com While these non-chair conformations are typically transient, their populations can be influenced by substitution patterns or intramolecular interactions. wikipedia.org

Influence of Exocyclic Substituents on Conformational Preferences

For a substituted cyclohexane, the two chair conformers resulting from a ring-flip are often not equal in energy. nih.gov Substituents generally prefer the more spacious equatorial position to avoid destabilizing steric interactions with other axial atoms, known as 1,3-diaxial interactions. wikipedia.org

In (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, the cis-1,2-substitution pattern means that in any chair conformation, one substituent will be in an axial (a) position and the other in an equatorial (e) position. This leads to two possible chair conformers that can interconvert via a ring flip:

Conformer A: Hydroxyl group axial (OHₐ) and aminomethyl group equatorial (CH₂NH₂ₑ)

Conformer B: Hydroxyl group equatorial (OHₑ) and aminomethyl group axial (CH₂NH₂ₐ)

The relative stability of these two conformers depends on the steric bulk of the substituents. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org Larger groups have larger A-values, indicating a stronger preference for the equatorial position.

The aminomethyl group is sterically more demanding than the hydroxyl group. Therefore, Conformer A , which places the larger aminomethyl group in the equatorial position, is predicted to be the more stable and thus the predominant conformation at equilibrium.

ConformerC1-Substituent (OH)C2-Substituent (CH₂NH₂)Relative EnergyPredicted Population
A AxialEquatorialLowerMajor
B EquatorialAxialHigherMinor

Investigation of Intramolecular and Intermolecular Interactions

The presence of both hydrogen bond donor (OH and NH₂) and acceptor (O and N) groups allows for a rich variety of non-covalent interactions that significantly influence the molecule's structure and aggregation behavior.

Hydrogen Bonding Networks and Their Impact on Conformation

Intramolecular Hydrogen Bonding: A key structural feature of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol is the potential for an intramolecular hydrogen bond between the hydroxyl group and the amino group. This interaction can occur in the conformer where these groups are in a favorable spatial orientation.

In the more stable diequatorial-like arrangement of the substituents (Conformer A: OHₐ, CH₂NH₂ₑ), the distance between the hydroxyl hydrogen and the amino nitrogen may be too great for a strong hydrogen bond. However, the flexibility of the aminomethyl side chain might allow for a conformation that brings the amino group closer to the axial hydroxyl group. More significantly, in the less stable Conformer B (OHₑ, CH₂NH₂ₐ), the proximity of the equatorial hydroxyl and axial aminomethyl groups could potentially be stabilized by an intramolecular hydrogen bond. This O-H···N or N-H···O interaction would form a stable six-membered ring system (including the hydrogen), which could partially offset the steric destabilization of the axial aminomethyl group, thereby increasing the population of Conformer B at equilibrium. researchgate.net The presence and strength of such a bond can be detected by IR spectroscopy (observing a shift in the O-H or N-H stretching frequency) and NMR spectroscopy. rsc.org

Intermolecular Hydrogen Bonding: In condensed phases (liquid or solid state), intermolecular hydrogen bonds are expected to be dominant. Molecules of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol can form extensive networks where the hydroxyl group of one molecule interacts with the amino group or hydroxyl group of a neighboring molecule. These interactions are critical in determining the physical properties of the substance, such as its melting point and solubility.

Supramolecular Assembly and Aggregation Behavior of Derivatives

The directional and specific nature of hydrogen bonds makes (1S,2S)-2-(aminomethyl)cyclohexan-1-ol and its derivatives excellent building blocks for supramolecular chemistry. beilstein-journals.org By forming predictable hydrogen-bonding patterns, these molecules can self-assemble into larger, ordered structures.

For instance, in a crystalline state, it is highly probable that these molecules will form extended chains or sheets. mdpi.com The crystal structure of a related aminocyclohexane derivative reveals that adjacent molecules are linked by N-H···O hydrogen bonds, creating infinite chains. nih.gov Similar patterns, such as head-to-tail chains involving O-H···N interactions, are expected for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol.

Derivatization of the amino or hydroxyl group can be used to program the self-assembly process. For example, converting the amine to an amide would introduce additional hydrogen bond donors and acceptors, potentially leading to more complex and robust supramolecular architectures like helices or networks. researchgate.netmdpi.com This controlled aggregation is fundamental to the design of new materials with specific functions, from molecular containers to catalysts. beilstein-journals.org

Computational Chemistry in Conformational and Structural Predictions

Computational approaches have become indispensable tools in the structural and conformational analysis of cyclic molecules like (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. These methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. This detailed understanding is crucial for comprehending the molecule's reactivity, biological activity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Conformer Energies and Transition States

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the electronic structure and energetics of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the conformational preferences of substituted cyclohexanes.

DFT calculations are instrumental in determining the relative energies of different chair and boat conformations of the cyclohexyl ring, as well as the rotational isomers (rotamers) arising from the flexible aminomethyl and hydroxyl side chains. The stability of these conformers is dictated by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, most notably hydrogen bonding.

Furthermore, DFT is employed to locate and characterize the transition states for conformational interconversions, such as the ring-flipping process of the cyclohexane core. The energy of these transition states corresponds to the activation energy of the conformational change, providing insights into the dynamic behavior of the molecule. For instance, the energy barrier for the chair-to-chair interconversion can be calculated, revealing how substituents impact the flexibility of the ring.

While specific DFT studies on (1S,2S)-2-(aminomethyl)cyclohexan-1-ol are not extensively documented in publicly available literature, the principles can be illustrated with data from studies on related substituted cyclohexanols and amino alcohols. The relative energies of conformers are typically reported in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol).

Conformer FeatureTypical Energy Contribution (kcal/mol)Influence on Stability
Axial Substituent (e.g., -CH3)~1.7Destabilizing (1,3-diaxial interactions)
Equatorial Substituent (e.g., -CH3)0More stable reference
Intramolecular H-bond (O-H···N)-2 to -5Stabilizing
Gauche interaction between substituents~0.9Destabilizing

This table presents generalized energy contributions for substituents on a cyclohexane ring based on established principles of conformational analysis. The actual values for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol would require specific DFT calculations.

Molecular Mechanics and Dynamics Simulations

While DFT provides high-accuracy energy calculations, it can be computationally expensive for exploring the conformational landscape of larger molecules over longer timescales. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. MM methods use force fields—a set of parameters that describe the potential energy of a system as a function of its atomic coordinates—to calculate the energies of different conformations.

Force fields such as MMFF (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are commonly used to perform conformational searches for molecules like (1S,2S)-2-(aminomethyl)cyclohexan-1-ol. These searches can identify a multitude of low-energy conformers that can then be subjected to more accurate DFT calculations for energy refinement.

Building upon molecular mechanics, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes, including ring flips and side-chain rotations, as they occur on the picosecond to microsecond timescale.

MD simulations are particularly valuable for understanding how the solvent environment influences the conformational equilibrium. The presence of a solvent, such as water, can stabilize or destabilize certain conformers by forming intermolecular hydrogen bonds and through dielectric effects. For the chloride salt of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, MD simulations can model the interactions between the protonated amine and the chloride ion, as well as their hydration shells.

The results of MD simulations are often analyzed to determine the population of different conformational states and the rates of interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or enzymes, where specific conformations are often required for binding.

Simulation TechniqueKey Information ProvidedApplication to (1S,2S)-2-(aminomethyl)cyclohexan-1-ol
Molecular Mechanics (MM) Relative steric energies of conformers, identification of low-energy structures.Rapid screening of possible chair, boat, and twist-boat conformers; analysis of rotamers of the aminomethyl and hydroxyl groups.
Molecular Dynamics (MD) Time-evolution of molecular conformation, solvent effects, dynamic behavior.Simulation of ring-flipping dynamics, assessment of the stability of intramolecular hydrogen bonds in solution, modeling of interactions with solvent molecules and counter-ions.

This table outlines the general applications and expected insights from molecular mechanics and dynamics simulations for the target compound.

Mechanistic Investigations of Reactions Catalyzed by or Involving 1s,2s 2 Aminomethyl Cyclohexan 1 Ol Derivatives

Elucidation of Reaction Mechanisms and Catalytic Cycles

The catalytic utility of derivatives of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol is most prominently demonstrated in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, typically employing ruthenium or rhodium complexes. The mechanism for these transformations is widely accepted to follow a metal-ligand bifunctional, outer-sphere pathway, analogous to the well-studied Noyori-type catalysts.

The catalytic cycle is initiated by the reaction of a precatalyst, such as [RuCl2(arene)]2, with the chiral amino alcohol ligand in the presence of a base. This generates a 16-electron ruthenium hydride species, which is the active catalyst. The key steps in the cycle are:

Formation of the Active Catalyst: The precatalyst reacts with the (1S,2S)-2-(aminomethyl)cyclohexan-1-ol derivative and a base (e.g., KOH or Et3N) in a hydrogen donor solvent (e.g., 2-propanol or a formic acid/triethylamine mixture) to form a coordinatively unsaturated 16-electron metal hydride complex.

Substrate Coordination and Hydrogen Transfer: The prochiral ketone or imine coordinates to the metal center. This is followed by the crucial hydrogen transfer step, which proceeds through a six-membered pericyclic transition state. In this step, the hydride on the metal is transferred to the carbonyl carbon, while a proton from the ligand's N-H group is transferred to the carbonyl oxygen. This concerted transfer is a hallmark of the bifunctional mechanism.

Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine product is released from the coordination sphere. The oxidized catalyst then reacts with the hydrogen donor (e.g., 2-propanol) to regenerate the active metal hydride species, releasing a molecule of acetone and completing the catalytic cycle.

This outer-sphere mechanism, where the substrate does not directly coordinate to the metal center through a formal bond but interacts via hydrogen bonding in the transition state, is supported by numerous kinetic and computational studies on analogous systems.

Transition State Characterization and Energetics

The stereochemical outcome of the reaction is determined at the hydrogen transfer step. The structure and energetics of the corresponding transition state have been extensively studied, primarily through density functional theory (DFT) calculations for related catalyst systems. For catalysts derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, the transition state involves a six-membered ring assembly where the ruthenium center, the hydride, the carbonyl carbon, the carbonyl oxygen, the amine proton, and the amine nitrogen are all involved.

Two primary diastereomeric transition states are possible, one leading to the (R)-product and the other to the (S)-product. The energy difference between these two transition states dictates the enantioselectivity of the reaction. The lower energy transition state is favored, leading to the major enantiomer. This energy difference arises from steric interactions between the substituents on the ketone/imine, the chiral ligand, and the metal complex's other ligands (e.g., an arene). The bulky and conformationally rigid cyclohexane (B81311) backbone of the (1S,2S)-2-(aminomethyl)cyclohexan-1-ol ligand plays a crucial role in creating a well-defined chiral pocket that effectively differentiates the energies of the two competing transition states.

Table 1: Representative Calculated Energy Barriers for Asymmetric Transfer Hydrogenation of Acetophenone with Analogous Ru-Amine Catalysts
Catalyst SystemTransition StateCalculated MethodRelative Free Energy (kcal/mol)
Ru-(S,S)-TsDPENTS-(R)DFT (B3LYP)21.5
TS-(S)19.9
Ru-(1R,2S)-aminoindanolTS-pro-RDFTΔG = 15.2
TS-pro-SΔG = 16.8

Note: Data presented are for analogous systems to illustrate typical energetic differences and are not direct results for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol derivatives.

Stereochemical Course and Origin of Enantioselectivity

The enantioselectivity in reactions catalyzed by derivatives of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol is a direct consequence of the steric environment created by the chiral ligand in the key transition state. The trans configuration of the aminomethyl and hydroxyl groups on the cyclohexane ring fixes their relative orientation, creating a rigid and predictable chiral scaffold.

In the favored transition state for the reduction of a prochiral ketone (e.g., acetophenone), the larger substituent (phenyl) on the ketone will preferentially orient itself away from the bulky cyclohexane backbone of the ligand to minimize steric repulsion. The smaller substituent (methyl) will consequently be placed in a more sterically demanding position. This preferential orientation within the chiral pocket of the catalyst directs the hydride transfer from the metal to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

For example, in the Ru-catalyzed ATH of acetophenone, the ligand's stereochemistry dictates which of the two diastereomeric transition states is lower in energy. The chair-like conformation of the six-membered transition state, combined with the fixed stereochemistry of the ligand, creates a highly effective environment for chiral recognition, consistently leading to high enantiomeric excess (ee) for the product alcohol.

Isotope Labeling Experiments for Mechanistic Probing

Isotope labeling is a powerful tool for probing reaction mechanisms, particularly for identifying the source of transferred atoms and for determining the nature of bond-breaking and bond-forming steps. In the context of asymmetric transfer hydrogenation, kinetic isotope effect (KIE) studies are particularly informative.

By replacing hydrogen with deuterium at specific positions, one can measure the effect on the reaction rate. Key experiments for ATH include:

Using a deuterated hydrogen donor: For example, using 2-propanol-d8 or DCOOD. A significant primary KIE (kH/kD > 1) when the hydride is transferred from a deuterated source indicates that the C-H bond cleavage at the hydrogen donor is part of the rate-determining step.

Deuterating the N-H group of the ligand: A KIE observed upon replacing the N-H proton with deuterium (kNH/kND > 1) provides strong evidence for the involvement of this proton in the rate-determining hydrogen transfer step, supporting the concerted, bifunctional mechanism.

In related systems utilizing chiral diamine ligands, 13C KIE studies have been employed to elucidate the rate-limiting and enantiodetermining step. For instance, in the conjugate addition of amines to unsaturated esters catalyzed by a thiourea (B124793) derived from trans-1,2-diaminocyclohexane, 13C KIEs helped establish that the protonation of a zwitterionic intermediate by the catalyst was the key stereodetermining event. researchgate.net Such experiments, if applied to systems using (1S,2S)-2-(aminomethyl)cyclohexan-1-ol derivatives, would provide definitive evidence for the proposed mechanistic steps.

Kinetic Analysis and Determination of Rate-Determining Steps

Kinetic studies of asymmetric transfer hydrogenation reactions often reveal complex rate laws that reflect the multi-step nature of the catalytic cycle. For ATH of acetophenone with a Noyori-type catalyst using a chiral amino-alcohol ligand, the reaction was found to be an equilibrium process with inhibition by both reactants and products. acs.org

A general rate law that fits the experimental data for such systems is often expressed as: Rate = (kforward[Ketone][H-donor] - kreverse[Alcohol][Byproduct]) / (Terminhibition)

Where the inhibition term includes concentrations of the ketone, hydrogen donor, and the products. acs.org This complex form suggests that no single step is uniquely rate-determining under all conditions; rather, several steps may have comparable rates.

However, detailed analysis often points to the hydrogen transfer from the metal hydride to the substrate as the turnover-limiting step. acs.org The reaction is typically first order in the catalyst concentration. The inhibition by the substrate and product suggests that they compete for coordination to the catalyst or that off-cycle inactive species are formed. A thorough kinetic analysis allows for the optimization of reaction conditions, such as substrate concentration and catalyst loading, to maximize efficiency and yield.

Table 2: General Kinetic Parameters for ATH of Acetophenone with an Analogous Ru-Amino Alcohol Catalyst
ParameterDescriptionTypical Observation
Order in CatalystDependence of rate on catalyst concentrationFirst Order acs.org
Order in SubstrateDependence of rate on ketone concentrationComplex; often shows saturation kinetics or substrate inhibition acs.org
Product InhibitionEffect of product concentration on rateObserved; both alcohol and acetone can be inhibitory acs.org
Rate-Determining StepThe slowest step in the catalytic cycleGenerally considered the hydride transfer to the ketone acs.org

Note: Data are based on studies of analogous systems, such as the catalyst derived from (1R,2S)-(+)-cis-1-amino-2-indanol. acs.org

Future Research Perspectives and Emerging Applications of 1s,2s 2 Aminomethyl Cyclohexan 1 Ol in Chemical Science

Development of Novel Synthetic Methodologies for Enantiopure Aminocyclohexanols

The synthesis of enantiomerically pure aminocyclohexanols is pivotal for their application in asymmetric synthesis. While classical methods such as chemical resolution with chiral acids like (R)- and (S)-mandelic acid have been effective, future research is trending towards more efficient, sustainable, and complex strategies. nih.gov The focus is shifting to methodologies that can construct the desired stereochemistry in a single, controlled process rather than separating it from a mixture.

Promising future directions lie in biocatalysis and organocatalytic cascade reactions. Biocatalytic cascades, which employ multiple enzymes in a one-pot sequence, offer high selectivity and environmentally benign conditions. d-nb.info For instance, the synthesis of aminocyclohexanol isomers using a combination of keto reductases (KREDs) and amine transaminases (ATAs) from a cyclohexanedione precursor showcases a powerful strategy. d-nb.info Adapting such modular enzymatic systems could provide a direct and highly enantioselective route to (1S,2S)-2-(aminomethyl)cyclohexan-1-ol.

Organocascade catalysis, which combines multiple catalytic cycles (e.g., aminocatalysis and Brønsted acid catalysis) in a single operation, represents another frontier. organic-chemistry.orgnih.gov These reactions enable the rapid construction of complex molecules with multiple stereocenters from simple starting materials. organic-chemistry.orgmdpi.com Developing an organocascade pathway could allow for the synthesis of substituted (1S,2S)-2-(aminomethyl)cyclohexan-1-ol derivatives in a highly controlled and efficient manner.

Synthetic MethodologyPrincipleKey AdvantagesFuture Research Direction for (1S,2S)-2-(aminomethyl)cyclohexan-1-ol
Biocatalytic Cascades Use of multiple enzymes (e.g., KREDs, ATAs) in a one-pot reaction to perform sequential transformations. d-nb.infoHigh enantioselectivity, mild reaction conditions, sustainable (water as solvent), reduced waste.Development of specific enzyme systems for the asymmetric synthesis directly from prochiral cyclohexane (B81311) precursors.
Organocascade Reactions Combination of two or more organocatalytic activation modes (e.g., enamine, iminium catalysis) in a single reaction vessel. organic-chemistry.orgnih.govRapid increase in molecular complexity, high stereocontrol, atom economy.Design of a cascade sequence that forms the cyclohexane ring and installs the amino and hydroxyl groups with the desired (1S,2S) stereochemistry.
Asymmetric Hydrogenation Use of chiral metal catalysts to hydrogenate prochiral precursors like α-amino ketones. acs.orgHigh efficiency and enantioselectivity for specific substrate classes.Synthesis of a suitable prochiral keto-amine precursor and optimization of chiral ruthenium or rhodium catalysts for its reduction.

Exploration of New Catalytic Systems and Reaction Classes

The intrinsic structural features of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol make it an ideal candidate for development into novel catalysts and ligands for asymmetric synthesis. Chiral 1,2-amino alcohols are privileged structures known to be effective in a wide range of catalytic transformations. nih.gov

As a ligand in metal-based catalysis, the compound's amino and hydroxyl groups can chelate to a metal center, forming a stable, chiral environment. This arrangement is well-suited for reactions such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenations of ketones, where related aminocyclohexanol ligands have demonstrated high efficacy. nih.govrsc.org The rigid cyclohexane backbone helps to create a well-defined chiral pocket, enhancing stereochemical communication between the catalyst and the substrates.

Furthermore, this molecule is a prime precursor for bifunctional organocatalysts. The primary amine can be utilized to form enamines or iminium ions, while the hydroxyl group can act as a hydrogen-bond donor. nih.gov This dual activation capability is crucial for orienting substrates and stabilizing transition states, potentially leading to high enantioselectivity in reactions like Michael additions and aldol (B89426) reactions. nih.gov

Catalytic SystemRole of (1S,2S)-2-(aminomethyl)cyclohexan-1-olPotential Reaction Classes
Chiral Ligand for Metal Catalysis Forms a bidentate ligand that coordinates with a metal (e.g., Zn, Ru, Rh, Pd), creating a chiral catalytic center.Asymmetric addition of dialkylzinc reagents to aldehydes; Asymmetric transfer hydrogenation of ketones; Asymmetric allylation reactions. nih.govrsc.orgnih.gov
Bifunctional Organocatalyst The amino group acts as a covalent activation site (enamine/iminium formation) or a Brønsted base, while the hydroxyl group acts as a non-covalent H-bond donor to direct substrates. nih.govAsymmetric Michael addition of ketones/aldehydes to nitroalkenes; Asymmetric aldol reactions; Asymmetric Mannich reactions.
Catalyst Auxiliary Covalently attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved.Diastereoselective alkylations; Asymmetric reductions.

Advanced Computational Approaches for Rational Design and Prediction of Reactivity/Selectivity

Modern computational chemistry offers powerful tools to accelerate the discovery and optimization of catalysts, moving beyond traditional trial-and-error experimentation. acs.org For a scaffold like (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, computational methods can provide deep mechanistic insights and predictive models for catalyst performance.

Density Functional Theory (DFT) is a key technique used to model the transition states of catalyzed reactions. nih.govacs.org By calculating the energies of the transition states leading to different stereoisomeric products, researchers can understand the origin of enantioselectivity and rationally propose structural modifications to the catalyst to enhance it. researchgate.net

A particularly promising area is the development of Quantitative Structure-Selectivity Relationship (QSSR) models. acs.orgacs.org These statistical models correlate calculated structural or electronic properties of a series of catalysts with their experimentally observed selectivities. researchgate.net A validated QSSR model can then be used to predict the enantioselectivity of new, yet-to-be-synthesized catalyst designs, thereby prioritizing synthetic efforts on the most promising candidates. Such an approach has been successfully applied to β-amino alcohol catalysts, demonstrating its predictive power. acs.orgresearchgate.net

Computational ApproachPurposeExpected Outcome for Catalyst Design
Density Functional Theory (DFT) Elucidate reaction mechanisms; Calculate energies of transition states and intermediates. nih.govresearchgate.netRationalize the origin of stereoselectivity; Identify key catalyst-substrate interactions that control the reaction outcome.
Quantitative Structure-Selectivity Relationship (QSSR) Develop predictive statistical models that link catalyst structure to enantioselectivity. acs.orgacs.orgIn-silico screening of a virtual library of catalyst derivatives to identify candidates with the highest predicted performance.
Molecular Dynamics (MD) Simulations Model the dynamic behavior and conformational flexibility of the catalyst-substrate complex.Understand the role of catalyst flexibility and solvent effects on the reaction's stereochemical outcome.

Potential Applications in Materials Science and Supramolecular Chemistry

The field of supramolecular chemistry focuses on designing complex, functional systems from molecular components linked by non-covalent interactions. The distinct structural attributes of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol—its inherent chirality, rigid conformation, and capacity for hydrogen bonding—make it an excellent chiral building block for constructing advanced supramolecular assemblies and materials.

One key application is in the area of chiral recognition, which is fundamental to enantioselective separations and sensing. mdpi.com Molecules with well-defined hydrogen bond donors and acceptors, like the subject compound, can be used to create synthetic receptors capable of selectively binding one enantiomer of a chiral guest molecule (e.g., a carboxylic acid) over the other. mdpi.comyakhak.org This selective binding can be translated into a detectable signal for sensing applications or utilized in chiral chromatography.

Furthermore, (1S,2S)-2-(aminomethyl)cyclohexan-1-ol can be incorporated as a monomer into polymers or as a strut in metal-organic frameworks (MOFs). This would impart chirality to the resulting macromolecular structure, creating materials with potential applications in heterogeneous asymmetric catalysis, enantioselective separations, or as chiral stationary phases for high-performance liquid chromatography (HPLC). The regular, ordered arrangement of these chiral units within a crystalline framework like a MOF could lead to materials with highly specific recognition properties.

Application AreaRole of (1S,2S)-2-(aminomethyl)cyclohexan-1-olPotential Function of the Resulting System
Chiral Recognition and Sensing Acts as a chiral host molecule or a component of a synthetic receptor. mdpi.comForms diastereomeric complexes with chiral guest molecules, allowing for enantioselective sensing or separation.
Chiral Polymers Incorporated as a chiral monomer into a polymer backbone.Creates a chiral stationary phase for chromatographic separation of enantiomers; Forms materials with unique optical properties (e.g., circular dichroism).
Metal-Organic Frameworks (MOFs) Serves as a chiral organic linker (strut) connecting metal nodes.Creates a porous, crystalline material with chiral channels for enantioselective separations, storage, or heterogeneous catalysis.
Supramolecular Gels Acts as a low-molecular-weight gelator that self-assembles through hydrogen bonding.Forms chiral, stimuli-responsive "smart" materials or scaffolds for controlled release applications.

Q & A

Q. What are the recommended methods for synthesizing (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride with high enantiomeric purity?

Stereoselective synthesis of this compound requires careful control of reaction conditions. A common approach involves:

  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis to ensure (1S,2S) configuration .
  • Protection/deprotection strategies : Temporarily masking the amine group during synthesis to prevent side reactions (e.g., using tert-butoxycarbonyl (Boc) groups) .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities, as noted in cis/trans isomer separation protocols .
  • Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements .

Q. How can researchers mitigate degradation during storage of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride?

Stability studies indicate:

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the amine group or chloride dissociation .
  • Matrix compatibility : Avoid prolonged exposure to basic buffers (pH > 8) or oxidizing agents, which accelerate decomposition .
  • Monitoring : Regular NMR (1H/13C) or LC-MS analysis to detect degradation products, such as cyclohexanol derivatives or free amines .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm the cyclohexanol backbone and aminomethyl substitution pattern .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C7H14ClNO, MW 163.65) and detect impurities .
  • Polarimetry : Measure specific optical rotation ([α]D) to validate enantiomeric excess (>98% for most applications) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for large-scale synthesis while maintaining stereochemical fidelity?

Advanced strategies involve:

  • Density Functional Theory (DFT) : Simulate transition states to identify stereochemical bottlenecks (e.g., amine group inversion during cyclization) .
  • Molecular dynamics (MD) : Predict solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF stabilize intermediates) .
  • Machine learning (ML) : Train models on existing enantioselective reaction datasets to predict optimal catalysts (e.g., Rhodium(I) complexes for asymmetric hydrogenation) .

Q. What experimental designs address contradictions in reported solubility and stability data across literature sources?

To resolve discrepancies:

  • Controlled replication : Reproduce conflicting studies under standardized conditions (e.g., fixed pH, temperature, and ionic strength) .
  • Advanced characterization : Use differential scanning calorimetry (DSC) to assess polymorphic forms and solubility variations .
  • Meta-analysis : Cross-reference data from regulatory sources (e.g., LGC SDS) and academic journals to identify methodological outliers .

Q. How can researchers design robust protocols for studying this compound’s biological activity while minimizing matrix interference?

Methodological considerations include:

  • Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from biological matrices (e.g., plasma, tissue homogenates) .
  • Stabilization : Add protease inhibitors or antioxidants (e.g., ascorbic acid) to prevent enzymatic degradation during assays .
  • Validation : Perform spike-and-recovery experiments to quantify recovery rates and matrix effects via LC-MS/MS .

Q. What strategies resolve enantiomeric impurities in final products derived from (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride?

Impurity profiling requires:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) to separate (1R,2R) or (1R,2S) contaminants .
  • Crystallization control : Adjust solvent polarity and cooling rates to preferentially crystallize the desired enantiomer .
  • Kinetic resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .

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